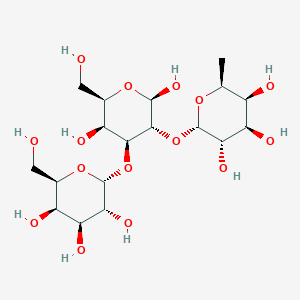
blood group B trisaccharide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Blood group B trisaccharide is a carbohydrate molecule that plays a crucial role in the ABO blood group system. It is composed of three sugar units: galactose, fucose, and another galactose. This trisaccharide is found on the surface of red blood cells in individuals with blood group B and is responsible for the antigenic properties that define this blood group. The presence of this specific trisaccharide allows the immune system to recognize and differentiate blood group B from other blood groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of blood group B trisaccharide typically involves the stepwise assembly of the three sugar units. One common method is the use of glycosyl donors and acceptors in a series of glycosylation reactions. For example, the central β-galactose residue can be glycosylated with α-fucose at the O-2 position and with another galactose at the O-3 position. Protecting groups are often used to ensure the selectivity of the reactions. The reaction conditions usually involve the use of catalysts such as silver triflate or boron trifluoride etherate to promote glycosylation .
Industrial Production Methods
Industrial production of this compound can be achieved through enzymatic synthesis using glycosyltransferases. These enzymes catalyze the transfer of sugar moieties from activated sugar donors to specific acceptor molecules. This method is advantageous due to its high specificity and efficiency. The enzymes can be produced recombinantly and used in large-scale bioreactors to produce the trisaccharide in significant quantities .
Analyse Des Réactions Chimiques
Types of Reactions
Blood group B trisaccharide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar units can be oxidized to form aldehydes or carboxylic acids.
Reduction: The aldehyde groups can be reduced to alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as periodic acid or sodium periodate can be used under mild conditions to oxidize the hydroxyl groups.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Blood group B trisaccharide has numerous applications in scientific research:
Chemistry: It is used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: It serves as a probe for studying cell surface interactions and the role of carbohydrates in cell recognition and signaling.
Medicine: It is used in the development of blood typing reagents and in the study of immune responses related to blood transfusions and organ transplantation.
Mécanisme D'action
The mechanism of action of blood group B trisaccharide involves its interaction with specific receptors on the surface of cells. The trisaccharide binds to lectins, which are carbohydrate-binding proteins, and mediates cell-cell recognition and adhesion processes. This interaction is crucial for the immune system to distinguish between self and non-self cells, preventing immune reactions against the body’s own cells .
Comparaison Avec Des Composés Similaires
Blood group B trisaccharide is similar to other blood group trisaccharides, such as blood group A trisaccharide and blood group H trisaccharide. it is unique in its specific structure and the presence of galactose at the terminal position, which distinguishes it from other blood group antigens. The blood group A trisaccharide has N-acetylgalactosamine instead of galactose, while the blood group H trisaccharide lacks the terminal sugar unit .
List of Similar Compounds
- Blood group A trisaccharide
- Blood group H trisaccharide
- Lewis blood group antigens
- Sialyl Lewis X trisaccharide
Propriétés
Formule moléculaire |
C18H32O15 |
|---|---|
Poids moléculaire |
488.4 g/mol |
Nom IUPAC |
(2S,3S,4R,5S,6S)-2-[(2R,3R,4S,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C18H32O15/c1-4-7(21)10(24)12(26)17(29-4)33-15-14(9(23)6(3-20)30-16(15)28)32-18-13(27)11(25)8(22)5(2-19)31-18/h4-28H,2-3H2,1H3/t4-,5+,6+,7+,8-,9-,10+,11-,12-,13+,14-,15+,16+,17-,18+/m0/s1 |
Clé InChI |
XNBZPOHDTUWNMW-VAVSLJLZSA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O)CO)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(C(OC2O)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


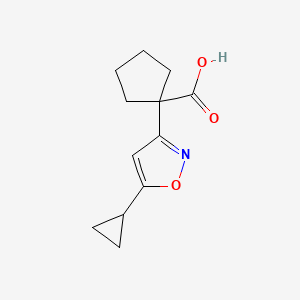
![[(3aS,4S,5S,6aR)-4-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B15061833.png)
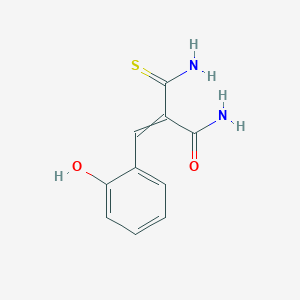
![(8S,10S,13S,14S,17R)-17-(2-acetoxyacetyl)-10,13-dimethyl-3-oxo-2,3,6,7,8,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B15061848.png)
![2-[2-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride](/img/structure/B15061849.png)
![di-tert-butyl((2S,3S)-3-(tert-butyl)-4-phenoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide](/img/structure/B15061869.png)
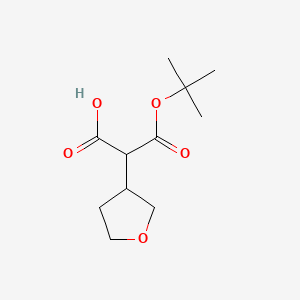
![5-Chloro-1-[(4-methoxyphenyl)methyl]indole-2,3-dione](/img/structure/B15061888.png)
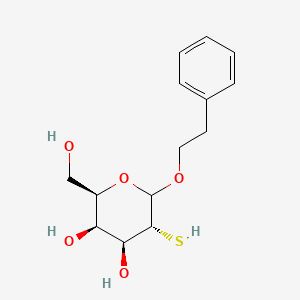
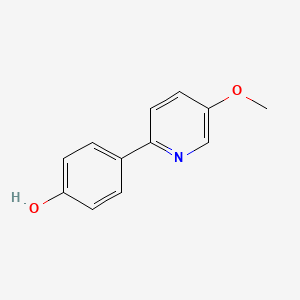
![Hexadecanoic acid, 3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester, (3S,5R)-](/img/structure/B15061913.png)
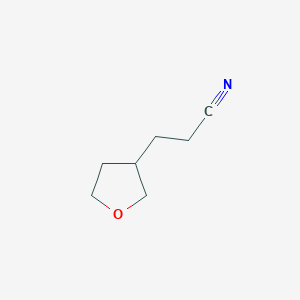
![(1R,6R)-7-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B15061916.png)
![ethyl (2E)-3-{3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B15061922.png)
